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Introduction

IHVR-19029, a lead N-alkylated derivative of 1-deoxynojirimycin (DNJ), has demonstrated
significant potential as a broad-spectrum antiviral agent. It functions as a host-targeting antiviral
by inhibiting the host's endoplasmic reticulum (ER) a-glucosidases | and 11.[1][2] This inhibition
disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and
maturation of many enveloped viruses, including hemorrhagic fever viruses like Ebola,
Marburg, and Dengue viruses.[3][4] Preclinical studies have shown its efficacy in vitro and
partial protection in in vivo models of lethal viral infections.[3] However, its development has
been challenged by low oral bioavailability and gastrointestinal side effects, leading to the
development of prodrug strategies.[1]

These application notes provide a comprehensive overview of the synthesis of IHVR-19029 for
research applications, along with protocols for its in vitro and in vivo evaluation.

Data Presentation
In Vitro Antiviral Activity of IHVR-19029
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Virus Cell Line EC50 (pM) Assay Method
Immunofluorescent-
Ebola Virus (EBOV) HelLa 16.9 based quantitative
assay
Dengue Virus (DENV)  HEK293 Potent Inhibition Not specified
Yellow Fever Virus Less potent than N
HEK293 Not specified
(YFV) DENV
] ] Less potent than -
Zika Virus (ZIKV) HEK293 Not specified
DENV
Table compiled from information in[3].
Virus Model Animal Model Dosing Outcome

Sub-optimal doses in

Significantly increased

Ebola Virus (EBOV) Mouse combination with T- ]
survival rate
705
Marburg Virus N ) )
Mouse Not specified Partial protection

(MARV)

Table compiled from information in[2][3].

| Kineti file of IHVR-19029 in Mi

Administration Route

Dose

Key Findings

Intraperitoneal (IP)

75 mg/kg (single dose)

Drug distribution observed in
heart, kidney, liver, lung, and

spleen.

Intraperitoneal (IP)

50-100 mg/kg (TID for 5 days)

Well-tolerated.

Intraperitoneal (IP)

> 150 mg/kg (TID for 5 days)

Observable signs of toxicity.
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Table compiled from information in[3].

Experimental Protocols

Synthesis of IHVR-19029 (N-(9-methoxynonyl)-1-
deoxynojirimycin)

The synthesis of IHVR-19029 is a two-stage process involving the preparation of the key
aldehyde intermediate, 9-methoxynonanal, followed by its coupling to 1-deoxynojirimycin (DNJ)
via reductive amination.

Stage 1: Synthesis of 9-methoxynonanal

This stage involves the conversion of a commercially available starting material, such as 9-
bromononan-1-ol, to the desired aldehyde.

Step 1.1: Protection of the hydroxyl group and introduction of the methoxy group. This step can
be achieved by reacting 9-bromononan-1-ol with a suitable protecting group for the alcohol,
followed by nucleophilic substitution with sodium methoxide to replace the bromine with a
methoxy group. Deprotection of the alcohol will yield 9-methoxynonan-1-ol.

» Materials: 9-bromononan-1-ol, protecting agent (e.g., tert-butyldimethylsilyl chloride), sodium
methoxide, methanol, and appropriate solvents.

e Procedure:

[¢]

Protect the hydroxyl group of 9-bromononan-1-ol.

o

React the protected 9-bromononanol with sodium methoxide in methanol to yield the
protected 9-methoxynonanol.

[¢]

Remove the protecting group to obtain 9-methoxynonan-1-ol.

[e]

Purify the product by column chromatography.

Step 1.2: Oxidation of 9-methoxynonan-1-ol to 9-methoxynonanal. A mild oxidation is required
to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
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e Materials: 9-methoxynonan-1-ol, oxidizing agent (e.g., pyridinium chlorochromate (PCC) or
Dess-Martin periodinane), dichloromethane (DCM).

e Procedure:

o

Dissolve 9-methoxynonan-1-ol in anhydrous DCM.

[¢]

Add the oxidizing agent portion-wise at room temperature.

o

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

[e]

Work up the reaction mixture and purify the resulting 9-methoxynonanal by column
chromatography.

Stage 2: Reductive Amination of 1-Deoxynojirimycin (DNJ) with 9-methoxynonanal

o Materials: 1-Deoxynojirimycin (DNJ), 9-methoxynonanal, sodium triacetoxyborohydride or
sodium cyanoborohydride, methanol or another suitable solvent.

e Procedure:

[¢]

Dissolve 1-deoxynojirimycin and 9-methoxynonanal in methanol.

o Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the stirred
solution.

o Stir the reaction at room temperature for several hours to overnight, monitoring the
reaction progress by TLC or LC-MS.

o Upon completion, quench the reaction and purify the crude product by column
chromatography to yield IHVR-19029. The purity should be confirmed by NMR and mass
spectrometry. A purity of >95% is expected.[3]

In Vitro Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of IHVR-19029
against a target virus in a cell-based assay.
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o Materials:

o Host cell line susceptible to the virus of interest (e.g., HeLa, HEK293, Huh7.5).[3]

[¢]

Complete cell culture medium (e.g., DMEM with 10% FBS).[3]

Virus stock of known titer.

[¢]

[e]

IHVR-19029 stock solution.

o

Assay for quantifying viral replication (e.g., plague assay, gPCR for viral RNA,
immunofluorescence for viral proteins).

e Procedure:
o Seed host cells in 96-well plates and incubate until they form a confluent monolayer.
o Prepare serial dilutions of IHVR-19029 in cell culture medium.

o Remove the growth medium from the cells and infect with the virus at a predetermined
multiplicity of infection (MOI).

o After a 1-hour adsorption period, remove the virus inoculum and add the medium
containing the different concentrations of IHVR-19029.

o Incubate the plates for a period suitable for viral replication (e.g., 48-72 hours).
o Quantify viral replication using the chosen assay method.

o Determine the 50% effective concentration (EC50) by plotting the inhibition of viral
replication against the drug concentration.

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of IHVR-19029 in a
lethal virus infection mouse model. All animal experiments must be conducted in accordance
with approved institutional animal care and use committee (IACUC) protocols.[3]

o Materials:
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[e]

Suitable mouse strain (e.g., BALB/c).[3]

(¢]

Lethal dose of the target virus.

[¢]

IHVR-19029 formulated for in vivo administration (e.g., in PBS for intraperitoneal
injection).[3]

[¢]

Vehicle control (e.g., PBS).

e Procedure:

[¢]

Acclimatize mice to the facility for at least one week.
o Randomly assign mice to treatment and control groups.
o Challenge the mice with a lethal dose of the virus.

o Administer IHVR-19029 at the desired dose and schedule (e.g., intraperitoneal injection
twice daily).[3] The control group receives the vehicle.

o Monitor the mice daily for clinical signs of iliness and mortality for a specified period (e.g.,
14-21 days).

o Record survival data and analyze using appropriate statistical methods (e.g., Kaplan-
Meier survival analysis).

Visualizations
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Click to download full resolution via product page

Caption: Synthetic workflow for IHVR-19029.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b608066?utm_src=pdf-body-img
https://www.benchchem.com/product/b608066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

IHVR-19029

Endoplasmic Reticulum (ER)

Nascent Viral
Glycoprotein

Glycosylation Inhibition

Glc3Man9GIcNAc2

Glucose
Trimming

y

a-Glucosidase I [€-=========== 1

Inhibition

rimming

1
1
1
1
1
Glucose !
1
1
1
1
1
1
1

o-Glucosidase II |qF=-============

}

Calnexin/
Calreticulin Cycle

Proper Glycoprotein

Folding

Outcome

Improper Glycoprotein
Folding & Degradation

Assembly & Infectivity

Reduced Virion

Click to download full resolution via product page

Caption: Mechanism of action of IHVR-19029.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
IHVR-19029]. BenchChem, [2025]. [Online PDF]. Available at:
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purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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